2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole
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Overview
Description
2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring is often introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a thiophene boronic acid with a suitable halide precursor.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with a thiol or sulfide precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or alcohols.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents, halogens, and sulfonating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit key enzymes or modulate receptor activity, leading to reduced inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2,3-Dichlorophenyl)methyl]sulfanyl}-5-(furan-2-yl)-1,3,4-oxadiazole
- 2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole
Uniqueness
2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorophenyl group enhances its reactivity and potential as a pharmacologically active compound.
Biological Activity
The compound 2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and potential therapeutic effects based on recent research findings.
Antimicrobial Activity
Recent studies have shown that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:
- In vitro studies demonstrated that compounds with similar structures to this compound possess potent antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported in the range of 0.48 µg/mL to 500 µg/mL against Staphylococcus species and other pathogens .
Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus epidermidis | 0.48 | 0.48 |
Staphylococcus aureus | 31.25 | 31.25 |
Escherichia coli | 125 | 250 |
These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents.
Cytotoxicity Studies
Cytotoxicity assessments have revealed varying effects on cell viability. In one study:
- Compounds similar to the target compound exhibited increased viability in normal cells at certain concentrations (50 µM and 100 µM), indicating a potential for selective toxicity towards cancer cells while sparing normal cells .
Compound ID | Concentration (µM) | Effect on Cell Viability (%) |
---|---|---|
Compound 37 | 50 | +15 |
Compound 37 | 100 | +25 |
This suggests that modifications to the oxadiazole structure can enhance selectivity and efficacy.
The mechanism by which oxadiazoles exert their biological effects often involves:
- Enzyme inhibition : These compounds may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Apoptosis induction : In cancer cells, they may trigger apoptotic pathways through interactions with specific molecular targets .
Case Studies
Several case studies have highlighted the potential of oxadiazole derivatives:
- Study on Antibacterial Efficacy : A series of synthesized oxadiazoles showed strong activity against Staphylococcus aureus and other pathogens with IC50 values significantly lower than standard antibiotics .
- Cytotoxicity Evaluation : In a comparative study of various oxadiazole derivatives, the compound demonstrated superior performance in promoting cell death in cancerous cells while enhancing normal cell viability .
Properties
Molecular Formula |
C13H8Cl2N2OS2 |
---|---|
Molecular Weight |
343.3 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-5-thiophen-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H8Cl2N2OS2/c14-9-4-3-8(6-10(9)15)7-20-13-17-16-12(18-13)11-2-1-5-19-11/h1-6H,7H2 |
InChI Key |
KXOAZSNVCSNYAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)SCC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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